molecular formula C11H12N2O4 B12607540 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole CAS No. 918476-24-1

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole

Cat. No.: B12607540
CAS No.: 918476-24-1
M. Wt: 236.22 g/mol
InChI Key: AVTUDXYAZWUCEW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an additional methoxy group on the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with methoxyacetic acid under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) for electrophilic substitution; nucleophiles (e.g., amines) in polar solvents for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole: A potent antitumor agent with a similar substitution pattern.

    3,4-Dimethoxyphenylacetic acid: A compound used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

918476-24-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole

InChI

InChI=1S/C11H12N2O4/c1-14-8-5-4-7(6-9(8)15-2)10-12-13-11(16-3)17-10/h4-6H,1-3H3

InChI Key

AVTUDXYAZWUCEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)OC)OC

Origin of Product

United States

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